molecular formula C12H14O2 B1300601 Methyl 3-(4-ethylphenyl)prop-2-enoate CAS No. 114498-64-5

Methyl 3-(4-ethylphenyl)prop-2-enoate

Cat. No.: B1300601
CAS No.: 114498-64-5
M. Wt: 190.24 g/mol
InChI Key: QIOWPRYONMOYMW-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated system between the carbonyl group and the vinyl moiety, with a 4-ethylphenyl substituent at the β-position. Its reactivity stems from the electron-deficient double bond, which facilitates Michael additions, Diels-Alder reactions, and other conjugate additions.

Properties

IUPAC Name

methyl 3-(4-ethylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOWPRYONMOYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363267
Record name methyl 3-(4-ethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114498-64-5
Record name methyl 3-(4-ethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation Route

The most common and efficient method to prepare methyl 3-(4-ethylphenyl)prop-2-enoate involves the Knoevenagel condensation between 4-ethylbenzaldehyde and methyl acetate derivatives or malonate esters, catalyzed by bases or amines.

  • Procedure:

    • 4-Ethylbenzaldehyde is reacted with methyl acetate or malonic acid derivatives in the presence of a base such as ammonium acetate or piperidine.
    • The reaction is typically carried out in ethanol or another polar solvent under reflux conditions.
    • The condensation forms the α,β-unsaturated ester via elimination of water.
  • Purification:

    • The crude product is purified by flash chromatography on silica gel using gradients of ethyl acetate in hexanes (50-100%) to isolate the pure this compound.

Direct Esterification of 3-(4-ethylphenyl)prop-2-enoic Acid

Another approach involves esterification of the corresponding cinnamic acid derivative:

  • Procedure:

    • 3-(4-ethylphenyl)prop-2-enoic acid is reacted with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux.
    • The reaction proceeds via Fischer esterification, converting the acid to the methyl ester.
  • Industrial Adaptations:

    • Acidic resins or metal oxide catalysts can be used to improve efficiency and selectivity in continuous flow reactors.
    • The product is isolated by distillation or crystallization.

Detailed Experimental Procedures and Conditions

Step Reagents & Conditions Notes Yield & Purity
Knoevenagel Condensation 4-Ethylbenzaldehyde (1 equiv), malonic acid or methyl acetate derivative, ammonium acetate (catalyst), ethanol, reflux overnight Reaction monitored by TLC; water formed is removed to drive equilibrium Yields typically 70-85%; purified by silica gel chromatography
Fischer Esterification 3-(4-ethylphenyl)prop-2-enoic acid, methanol, H2SO4 or HCl catalyst, reflux 4-6 hours Removal of water by azeotropic distillation improves yield Yields up to 90%; product purified by recrystallization or distillation

Catalytic and Alternative Methods

Base-Catalyzed Methylation Using Dimethyl Sulfate

  • 4-Ethylcinnamic acid can be methylated using dimethyl sulfate in the presence of potassium carbonate in dry acetone at room temperature.
  • The reaction proceeds via nucleophilic substitution to form the methyl ester.
  • The reaction mixture is stirred for several hours and monitored by TLC.
  • After completion, the product is isolated by filtration and evaporation, followed by chromatographic purification.

Metal-Catalyzed Reduction and Functionalization

  • Cobalt(II) phthalocyanine catalysts have been used in related methyl cinnamate derivatives for selective reductions and functional group transformations in methanol under nitrogen atmosphere.
  • Although this method is more relevant for derivative modifications, it demonstrates the versatility of catalytic systems in preparing and modifying methyl cinnamate esters.

Purification Techniques

  • Flash Chromatography:

    • Silica gel (200-400 mesh) is the standard stationary phase.
    • Elution solvents range from hexanes to ethyl acetate mixtures (50-100% ethyl acetate in hexanes).
    • This method efficiently separates the desired ester from side products and unreacted starting materials.
  • Recrystallization:

    • Suitable for solid methyl esters, using solvents such as ethanol or hexane.
    • Provides high purity products with yields typically above 80%.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:

    • ^1H NMR and ^13C NMR confirm the formation of the α,β-unsaturated ester and the presence of the 4-ethyl substituent.
    • Characteristic signals include vinyl protons around δ 6.0-7.5 ppm and methyl ester singlet near δ 3.6-3.7 ppm.
  • Mass Spectrometry (ESI-MS):

    • Confirms molecular ion peaks consistent with this compound (molecular weight ~178 g/mol).
    • Fragmentation patterns support the ester and aromatic moieties.
  • Infrared Spectroscopy (FT-IR):

    • Strong ester carbonyl stretch near 1735-1740 cm^-1.
    • Aromatic C-H and C=C stretches observed in expected regions.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Purification Yield Range Notes
Knoevenagel Condensation 4-Ethylbenzaldehyde + malonic acid derivatives Ammonium acetate, EtOH, reflux Flash chromatography 70-85% Widely used, straightforward
Fischer Esterification 3-(4-ethylphenyl)prop-2-enoic acid + MeOH H2SO4 or HCl, reflux Recrystallization/distillation Up to 90% Classical esterification
Base-Catalyzed Methylation 3-(4-ethylphenyl)prop-2-enoic acid + dimethyl sulfate K2CO3, acetone, room temp Chromatography 60-80% Alternative methylation
Catalytic Reduction (Derivative modification) Methyl cinnamate derivatives Co(II) phthalocyanine, NaBH4, MeOH Chromatography Variable For functionalization

Research Findings and Considerations

  • The Knoevenagel condensation method is favored for its simplicity and good yields, especially when using ammonium acetate as a mild catalyst.
  • Acid-catalyzed esterification remains a robust method for preparing methyl esters from the corresponding acids, with industrial scalability.
  • Alternative methylation using dimethyl sulfate offers a milder, room temperature route but requires careful handling due to toxicity.
  • Purification by flash chromatography is essential to achieve high purity, especially when side reactions or incomplete conversions occur.
  • Analytical data from NMR, MS, and IR confirm the structural integrity and purity of the synthesized this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(4-ethylphenyl)prop-2-enoic acid.

    Reduction: 3-(4-ethylphenyl)propan-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-ethylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-ethylphenyl)prop-2-enoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways.

Comparison with Similar Compounds

The structural and functional properties of Methyl 3-(4-ethylphenyl)prop-2-enoate can be contextualized by comparing it with analogous α,β-unsaturated esters. Key compounds include derivatives with variations in substituents, aromatic systems, and ester groups. Below is a detailed analysis:

Substituent Effects on the Aromatic Ring

a) Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate
  • Structure: Features a 4-methylphenyl group and a cyano substituent at the α-position.
  • Reactivity: The electron-withdrawing cyano group enhances the electrophilicity of the α,β-unsaturated system, making it more reactive in nucleophilic additions compared to the target compound .
  • Applications : Such derivatives are often used in the synthesis of heterocycles due to their dual electrophilic sites.
b) Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate
  • Structure: Incorporates a 4-piperidinylphenyl group and a hydroxylated enone system.
c) Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride
  • Structure : Substitutes the phenyl ring with a pyridinyl group, introducing a charged nitrogen atom.
  • Properties : The pyridinyl group enhances water solubility (especially as a hydrochloride salt) and enables coordination chemistry, unlike the purely hydrophobic 4-ethylphenyl group .

Halogenated Derivatives

a) Methyl (2Z)-3-(3-bromo(4-pyridyl))-2-[(phenylmethoxy)carbonyl amino]prop-2-enoate
  • Structure: Contains a brominated pyridyl group and a carbamate-protected amino substituent.
  • Synthesis : Prepared via a two-step regiospecific route involving Heck coupling or similar cross-coupling reactions, highlighting the versatility of brominated intermediates in functionalization .
b) (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate
  • Structure: Features a 4-chlorophenyl group and an amino-linked difluorophenyl moiety.
  • Applications : Such halogenated derivatives are prevalent in medicinal chemistry, where fluorine and chlorine atoms improve metabolic stability and binding affinity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C₁₂H₁₄O₂ 190.24 4-Ethylphenyl Moderate hydrophobicity
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate C₁₃H₁₃NO₂ 215.25 4-Methylphenyl, cyano High electrophilicity
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride C₉H₁₀ClNO₂ 199.63 Pyridin-4-yl, HCl salt Water-soluble, basic
Methyl (2Z)-3-(3-bromo(4-pyridyl))prop-2-enoate C₁₀H₉BrNO₂ 271.09 Bromopyridyl Halogenated, cross-coupling utility

Biological Activity

Methyl 3-(4-ethylphenyl)prop-2-enoate, also known as methyl 4-ethylcinnamate, is an organic compound with significant biological activity. It belongs to the class of cinnamic acid derivatives and has garnered attention for its potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C13H16O2. Its structure features a prop-2-enoate backbone with an ethyl-substituted phenyl group, which contributes to its unique properties and reactivity.

Biological Activities

1. Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This compound has been linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses in cells .

2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This makes it a candidate for therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity
this compound has shown promising results in antimicrobial assays. It has been evaluated against various bacterial strains, demonstrating effectiveness that suggests potential use as a natural preservative or therapeutic agent against infections.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in oxidative stress pathways, enhancing the body's natural defenses against oxidative damage.
  • Receptor Modulation : It potentially modulates receptors associated with inflammation and pain signaling, contributing to its anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantActivation of Nrf2 pathway; reduced oxidative stress
Anti-inflammatoryDecreased cytokine levels in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study: Antioxidant Activity

A study investigating the antioxidant properties of this compound demonstrated that it significantly increased glutathione levels in liver cells, suggesting a protective effect against oxidative damage . The study utilized various assays to assess radical scavenging activity and cellular protection mechanisms.

Case Study: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory markers when treated with this compound compared to control groups. This suggests potential therapeutic applications for chronic inflammatory conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(4-ethylphenyl)prop-2-enoate
Reactant of Route 2
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Methyl 3-(4-ethylphenyl)prop-2-enoate

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